

# Quizalofop-P metabolites and degradation pathway

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Quizalofop-P

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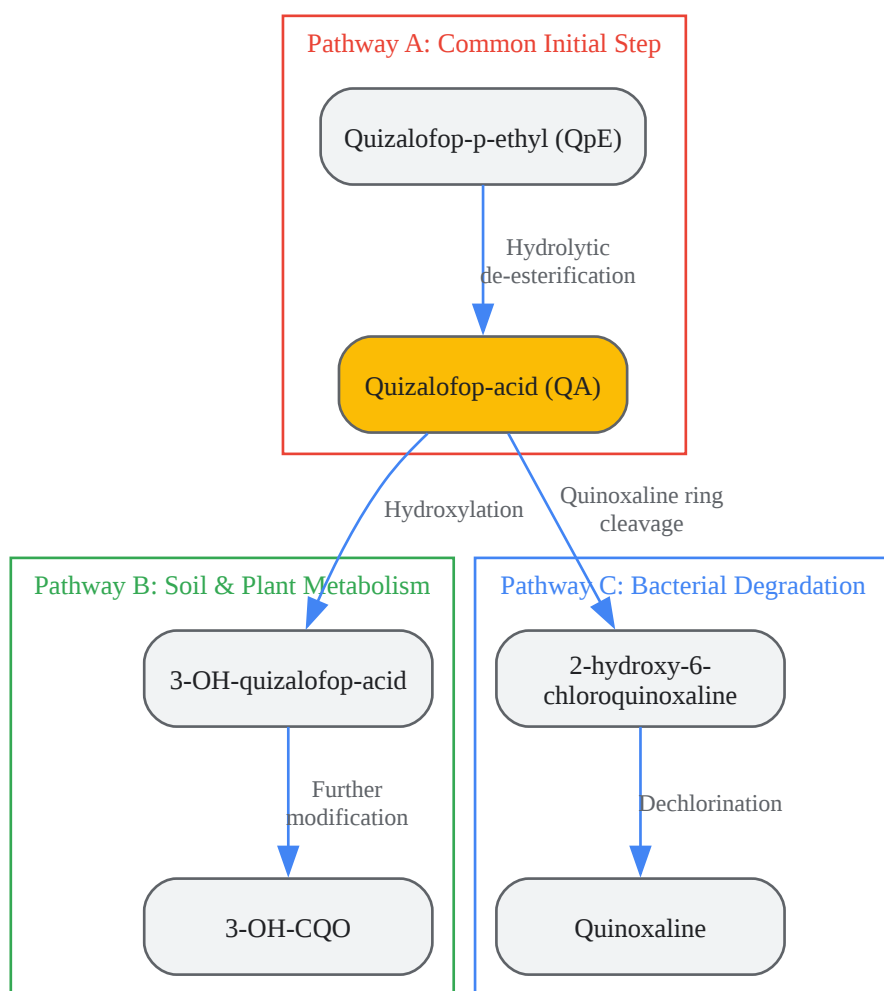
## Metabolites and Degradation Pathways

Microbial, plant, and environmental degradation of QpE follows a common initial step but diverges into different pathways.

Metabolite Name	Structure/Formula	Formation Pathway	Key Characteristics
Quizalofop-acid (QA)		Hydrolytic de-esterification	Primary metabolite; herbicidal activity; increased mobility in soil [1] [2].
3-OH-quizalofop-acid		Hydroxylation	Formed from QA in soil; a secondary metabolite [1].
3-OH-CQO		Further modification	Tertiary metabolite identified in soil studies [1].
2-hydroxy-6-chloroquinoxaline		Quinoxaline ring cleavage	Novel metabolite from bacterial strain <i>Methylobacterium populi</i> YC-XJ1 [3].

Metabolite Name	Structure/Formula	Formation Pathway	Key Characteristics
Quinoxaline		Dechlorination	Novel metabolite from bacterial strain <i>Methylobacterium populi</i> YC-XJ1 [3].

The following diagram illustrates the complete degradation pathways of QpE across different systems, integrating the metabolites listed above.



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*Integrated degradation pathways of Quizalofop-p-ethyl*

## Experimental Protocols for Key Studies

The following tables detail the methodologies used in adipogenesis and microbial degradation studies.

### Adipogenesis Assay in 3T3-L1 Cells

This protocol is used to investigate the potential obesogenic effects of QpE by measuring triglyceride accumulation [4] [5].

Protocol Step	Detailed Description
Cell Line & Culture	Murine 3T3-L1 preadipocytes (not used past passage 10).
Maintenance Medium	Phenol red-free DMEM, supplemented with 10% newborn calf serum.
Differentiation Induction	Two days post-confluence; switched to differentiation cocktail (insulin, dexamethasone, IBMX).
Compound Treatment	Test compounds added during differentiation; QpE stock in DMSO (final DMSO < 0.5%).
Triglyceride Measurement	Cells fixed and stained with Oil Red O; dye extracted and quantified at 520 nm.
RNA-seq Analysis	3T3-L1 adipocytes exposed to QpE; transcriptome sequenced to identify affected pathways.
PPAR $\gamma$ Reporter Assay	PPAR $\gamma$ reporter gene assay used to test direct receptor activation by QpE (100 $\mu$ M).

### Microbial Degradation and Esterase Characterization

These methods are used to isolate QpE-degrading bacteria and characterize the responsible enzymes [2] [6].

Protocol Step	Detailed Description
Bacterial Isolation	Enrichment culture in Mineral Salts Medium (MSM) with QpE (20-200 mg/L) as carbon source.
Strain Identification	16S rRNA gene sequencing of isolates (e.g., <i>Pseudomonas</i> sp. J-2, <i>Priestia megaterium</i> MJ-8).
Gene Cloning (qpeH)	Genomic library constructed, screened for hydrolytic activity; positive clones sequenced.
Heterologous Expression	<i>qpeH</i> gene cloned into pET-29a(+) vector; expressed in <i>E. coli</i> BL21(DE3).
Enzyme Purification	Recombinant QpeH purified via His-tag affinity chromatography.
Enzyme Kinetics & Characterization	Activity assay (HPLC); optimal pH/temp 8.0/30°C; inhibition by PMSF, Ag <sup>+</sup> , SDS [2].
Metabolite Identification	Culture supernatant extracted; metabolites identified via LC-IT-MSn [2] or HPLC/MS [3].

## Environmental Fate and Toxicity Data

This table consolidates key findings on the environmental behavior and toxicological effects of QpE.

Parameter	Findings	Context & Notes
Soil Half-life (QpE)	Slower degradation in railway soils vs. agricultural soils [1].	Railway subsoils have low organic carbon, slowing microbial activity.
Soil Half-life (Quizalofop-acid)	Longer persistence in railway soils [1].	Primary metabolite; more mobile, posing higher leaching risk.
Primary Sorption	QpE: Low in railway soils; QA: Higher leaching potential [1].	Groundwater contamination risk is higher for QA than parent QpE.

Parameter	Findings	Context & Notes
Hepatotoxicity	Most toxic in HepaRG liver cells among tested herbicides [7].	Alters gene expression in fatty acid degradation pathways.
Adipogenic Effect	Induces triglyceride accumulation in 3T3-L1 cells (5-100 $\mu$ M) [4] [5].	Suggests <b>obesogenic property</b> ; acts partially via PPAR $\gamma$ pathway.
CYP Enzyme Inhibition	Member of AOPPs, inhibits CYP1A2, 2C9, 2C19 [8].	Indicates potential for drug-herbicide interactions.

## Key Research Implications

- **Environmental Monitoring:** Quizalofop-acid (QA) should be a primary target for environmental monitoring due to its persistence and mobility [1].
- **Health Risk Assessment:** The newly identified **obesogenic potential** via PPAR $\gamma$  pathway warrants consideration in toxicological risk assessments [4] [5].
- **Bioremediation:** Isolated bacterial strains (*Pseudomonas* sp. J-2, *Priestia megaterium* MJ-8) and the *qpeH* gene show high potential for bioremediation of contaminated sites [2] [6].

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To cite this document: Smolecule. [Quizalofop-P metabolites and degradation pathway]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b001433#quizalofop-p-metabolites-and-degradation-pathway]

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